molecular formula C16H20N2OS B4071736 2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B4071736
M. Wt: 288.4 g/mol
InChI Key: KPDVTMAEJRCBGV-UHFFFAOYSA-N
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Description

2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been reported to exhibit significant antioxidant activity, which may help in the prevention and treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its relatively simple synthesis method and high yield. Moreover, this compound has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for various research fields. However, one of the limitations of using this compound is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on 2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. Firstly, further studies are required to investigate the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Secondly, more research is needed to explore the potential applications of this compound in the treatment of infectious diseases such as tuberculosis and malaria. Finally, further studies are required to investigate the potential toxicity of this compound and its safety profile in humans.

Scientific Research Applications

2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has shown promising results in the treatment of infectious diseases such as tuberculosis and malaria.

properties

IUPAC Name

2-(2-hydroxycyclohexyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c17-10-12-9-11-5-1-2-6-13(11)18-16(12)20-15-8-4-3-7-14(15)19/h9,14-15,19H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDVTMAEJRCBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)SC2=C(C=C3CCCCC3=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 2
2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 3
2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 4
Reactant of Route 4
2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 5
2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 6
2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.